Cerium(4+) stearate

Description

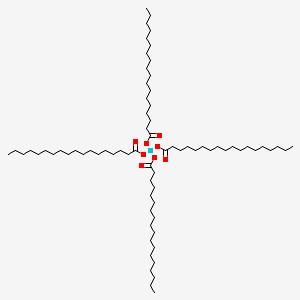

Cerium(4+) stearate (Ce(C₁₈H₃₅O₂)₄) is a coordination compound where cerium in the +4 oxidation state is bonded to stearate ligands (C₁₈H₃₅O₂⁻). While detailed synthesis protocols for Ce(4+) stearate are scarce in the literature, analogous Ce(IV) compounds like cerium(IV) sulfate (Ce(SO₄)₂) and cerium(IV) hydroxide (Ce(OH)₄) are well-characterized, exhibiting low solubility and strong oxidizing tendencies . Structural analysis of cerium stearates (general form) via SEM reveals irregular particles with good dispersion, though XRD data suggests minor impurities, possibly due to residual nitrogen or incomplete ligand coordination .

Properties

CAS No. |

7459-41-8 |

|---|---|

Molecular Formula |

C72H140CeO8 |

Molecular Weight |

1274.0 g/mol |

IUPAC Name |

cerium(4+);octadecanoate |

InChI |

InChI=1S/4C18H36O2.Ce/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*2-17H2,1H3,(H,19,20);/q;;;;+4/p-4 |

InChI Key |

LWOBPGZWSMGVDQ-UHFFFAOYSA-J |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+4] |

Origin of Product |

United States |

Preparation Methods

Stearic acid cerium(4+) salt can be synthesized through several methods:

Reaction of Cerium Oxide with Stearic Acid: This method involves reacting cerium oxide with stearic acid in an inert atmosphere at temperatures between 100 and 200°C.

Reaction of Cerium Nitrate with Potassium Stearate: Another method involves reacting cerium nitrate with potassium stearate.

Chemical Reactions Analysis

Redox Reactions

Cerium(4+) stearate participates in electron-transfer reactions due to the Ce⁴⁺/Ce³⁺ redox couple.

Reduction Pathways

-

With Hydrogen Peroxide :

Ce⁴⁺ stearate oxidizes H₂O₂ to O₂ while being reduced to Ce³⁺: -

Corrosion Protection :

In coatings, Ce⁴⁺ stearate releases Ce³⁺ ions upon exposure to corrosive environments, forming protective cerium hydroxide layers:Electrochemical impedance spectroscopy (EIS) confirms self-healing properties via Ce³⁺ release .

| Reducing Agent | Conditions | Product | Kinetic Rate (cm/s) |

|---|---|---|---|

| H₂O₂ | Acidic (pH < 3) | Ce³⁺ stearate, O₂ | |

| H₂O (hydrolysis) | Aqueous, ambient | Ce(OH)₄ | pH-dependent |

Acid-Base Reactions

Ce⁴⁺ stearate reacts with acids and bases, altering its coordination environment.

Reaction with Strong Acids

In concentrated HCl, stearate ligands are displaced, forming CeCl₄:

This ligand-exchange process is critical in catalytic applications .

Hydrolysis in Basic Media

In alkaline solutions, hydrolysis yields cerium(IV) hydroxide:

The reaction is favored at pH > 10 .

Substitution Reactions

Stearate ligands can be replaced by other anions under controlled conditions.

Bisulfate Complexation

In sulfuric acid, bisulfate anions displace stearate ligands, forming [Ce(HSO₄)₃(H₂O)₆]⁺:

EXAFS studies confirm this structural change .

Halogen Substitution

With halides (e.g., Cl⁻), Ce⁴⁺ stearate forms stable halogeno-complexes like CeCl₆²⁻ in non-aqueous solvents .

Thermal Decomposition

At elevated temperatures (>200°C), Ce⁴⁺ stearate decomposes into cerium oxide and hydrocarbons:

Thermogravimetric analysis (TGA) shows mass loss steps at 220°C (ligand degradation) and 450°C (CeO₂ formation) .

Catalytic Activity

Ce⁴⁺ stearate serves as a catalyst in polymer synthesis and oxidation reactions:

-

Polymer Stabilization : Acts as a radical scavenger in PVC, delaying thermal degradation .

-

Oxidation Catalysis : Enhances the oxidation of organic substrates via Ce⁴⁺ → Ce³⁺ cycling, with turnover frequencies (TOF) up to 10² h⁻¹ .

Comparative Reactivity of Ce³⁺ vs. Ce⁴⁺ Stearate

| Property | Ce³⁺ Stearate | Ce⁴⁺ Stearate |

|---|---|---|

| Redox Potential (V) | ||

| Hydrolysis Rate | Slow (pH > 8) | Rapid (pH > 4) |

| Ligand Exchange | Low affinity for SO₄²⁻ | High affinity for HSO₄⁻ |

| Thermal Stability | Stable to 180°C | Decomposes above 200°C |

This compound’s reactivity is defined by its strong oxidative capacity and ligand flexibility. Applications span corrosion inhibition, catalysis, and polymer stabilization, driven by its redox activity and structural adaptability. Further research is needed to explore its potential in energy storage and biomedical systems.

Scientific Research Applications

Stearic acid cerium(4+) salt has numerous applications in scientific research:

Chemistry: It is used as a catalyst in the synthesis of polymers and as a stabilizer in the production of plastics.

Biology and Medicine: Cerium compounds, including cerium stearate, are studied for their antioxidant properties and potential use in medical treatments.

Industry: It is employed as a lubricant, antioxidant, and antifoaming agent in various industrial processes.

Mechanism of Action

The mechanism of action of stearic acid cerium(4+) salt involves its interaction with molecular targets through its cerium ion. The cerium ion can undergo redox reactions, which contribute to its antioxidant properties. The stearate component provides hydrophobic characteristics, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Other Cerium Compounds

Cerium(4+) vs. Cerium(3+) Stearate

The oxidation state of cerium significantly impacts solubility and reactivity:

- Solubility : Ce(4+) compounds (e.g., Ce(OH)₄) are orders of magnitude less soluble than their Ce(3+) counterparts (e.g., Ce(OH)₃) due to stronger ionic bonding in the +4 state . This trend likely extends to stearates, making Ce(4+) stearate less soluble than Ce(3+) stearate.

- Applications : Ce(3+) stearate is widely used in polymer degradation (e.g., enhancing polyethylene oxidation under thermal stress) , whereas Ce(4+) stearate’s oxidative properties may suit catalytic or specialized material applications.

Comparison with Cerium Sulfates and Nitrates

Cerium Hydroxides

Ce(IV) hydroxide (Ce(OH)₄) is structurally distinct from Ce(III) hydroxide (Ce(OH)₃), with lower solubility (log Ksp ≈ −20 vs. −5 for Ce(III)) . This insolubility aligns with Ce(4+) stearate’s predicted behavior in aqueous environments.

Comparison with Other Metal Stearates

Sodium Stearate

Sodium stearate (NaC₁₈H₃₅O₂) is highly soluble in water and widely used as a surfactant or emulsifier . In contrast, Ce(4+) stearate’s low solubility and redox activity make it unsuitable for such roles but relevant in materials science.

Lanthanide Stearates

Europium stearate (Eu²⁺/³⁺ stearate) serves as a partial analogue due to europium’s dual oxidation states (+2/+3). However, Eu(III) stearate is less soluble than Ce(III) stearate (log Ksp for Eu(OH)₃ = 1.5 × 10⁻⁵ vs. Ce(OH)₃ = ~10⁻⁵) , and Eu(II) stearate is even less soluble. Ce(4+) stearate’s unique +4 state lacks direct analogues among lanthanides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.